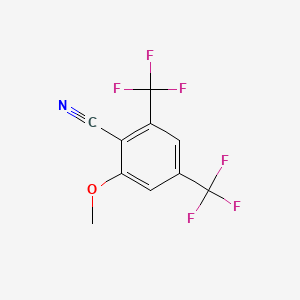

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile

Description

Historical Context and Development

The development of this compound can be traced through the broader evolution of organofluorine chemistry, particularly the advancement of trifluoromethylation methodologies that emerged prominently in the late twentieth and early twenty-first centuries. The compound first appeared in chemical databases in 2012, as evidenced by its initial creation date in PubChem on July 12, 2012, marking its formal recognition within the scientific community. This timing coincides with a period of intense research activity in fluorinated compound synthesis, driven by the pharmaceutical and agrochemical industries' recognition of fluorine's unique properties in enhancing molecular stability and biological activity.

Patent literature reveals that related trifluoromethylated benzonitrile compounds have been the subject of extensive synthetic investigation, with researchers developing various approaches to introduce trifluoromethyl groups onto aromatic systems through cyanation reactions. These synthetic advances laid the groundwork for the preparation of more complex derivatives like this compound, demonstrating the iterative nature of chemical synthesis development.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its representation of advanced molecular design principles that exemplify the strategic incorporation of fluorinated motifs for property modification. The compound serves as a paradigmatic example of how multiple trifluoromethyl groups can be strategically positioned on an aromatic ring to create molecules with enhanced electronic properties and potential biological activity. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic distribution within the aromatic system, creating a highly electronically perturbed environment that can dramatically affect reactivity patterns and molecular interactions.

Within the broader context of organofluorine chemistry, this compound demonstrates the successful implementation of trifluoromethylation agents in complex molecular synthesis. Trifluoromethylation agents have become increasingly important tools in modern synthetic chemistry, enabling the introduction of fluorinated functionality that was previously difficult to access. The presence of two trifluoromethyl groups in this compound showcases the ability of contemporary synthetic methodologies to achieve multiple fluorinated substitutions on a single aromatic framework.

The compound's structural features also highlight important principles in fluorinated compound design, particularly the balance between electron-withdrawing and electron-donating substituents. The methoxy group at the 2 position provides electron density to the aromatic system, while the trifluoromethyl groups at positions 4 and 6 withdraw electron density, creating a molecule with complex electronic characteristics that can be fine-tuned for specific applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₅F₆NO | |

| Molecular Weight | 269.14 g/mol | |

| Chemical Abstracts Service Number | 1092460-75-7 | |

| Melting Point | 46-48°C | |

| InChI Key | UEQPQBOSRAOLAK-UHFFFAOYSA-N |

Current Research Trends

Current research trends involving this compound reflect the broader movement within organofluorine chemistry toward defluorinative functionalization and sustainable fluorinated compound utilization. Recent developments in the field have focused on addressing concerns associated with per- and polyfluoroalkyl substances while maintaining the beneficial properties that fluorinated compounds provide to pharmaceutical and agrochemical applications. This has led to increased interest in compounds like this compound as potential platforms for selective defluorination studies.

The emergence of defluorinative functionalization methodologies represents a significant advancement in organofluorine chemistry, with researchers developing flow-based approaches for carbon-fluorine bond transformations that enable the conversion of trifluoromethyl groups to difluoromethyl motifs. These methodologies are particularly relevant to compounds containing multiple trifluoromethyl groups, such as this compound, as they provide pathways for selective modification of fluorinated functionality while preserving molecular complexity.

Contemporary research also emphasizes the application of highly fluorinated compounds in pharmaceutical development, particularly for targeting neurological disorders where the unique electronic properties of trifluoromethyl groups can enhance biological activity. The strategic positioning of multiple trifluoromethyl groups, as demonstrated in this compound, provides researchers with molecular scaffolds that can be further elaborated for specific therapeutic applications.

Material science applications represent another active area of research, with trifluoromethylated compounds being incorporated into polymer formulations to enhance thermal stability and chemical resistance. The robust nature of this compound, evidenced by its solid-state properties and thermal stability, makes it an attractive candidate for advanced materials applications where fluorinated functionality is desired.

| Research Application | Property Enhancement | Current Status |

|---|---|---|

| Pharmaceutical Development | Enhanced biological activity through trifluoromethyl groups | Active research focus |

| Defluorinative Functionalization | Selective carbon-fluorine bond modification | Emerging methodology |

| Material Science | Thermal stability and chemical resistance | Applied research |

| Analytical Chemistry | Reference standards and detection methods | Established application |

Properties

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F6NO/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQPQBOSRAOLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C#N)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249334 | |

| Record name | 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-75-7 | |

| Record name | 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Cyanidation of Trifluoromethyl-Substituted Chlorobenzene Derivatives

Method Overview:

This approach involves starting with a trifluoromethyl-substituted chlorobenzene precursor, such as 4-trifluoromethyl chlorobenzene, which undergoes cyanidation to introduce the nitrile group. The key reagents include potassium ferrocyanide as the cyanating agent, palladium catalysts, and specific ligands to facilitate the substitution.

- Raw Material: 4-trifluoromethyl chlorobenzene

- Cyanating Agent: Potassium ferrocyanide (preferably anhydrous form for higher efficiency)

- Catalyst System: Palladium acetate with a ligand such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene

- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or N,N-dimethylacetamide (DMA)

- Reaction Conditions: Elevated temperatures between 160°C and 190°C, optimally around 170°C, under inert atmosphere (nitrogen or argon) with dry conditions to prevent moisture interference

- Reaction Time: Approximately 11 hours for optimal yield

4-trifluoromethyl chlorobenzene + K4[Fe(CN)6] → 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile

- Use of anhydrous potassium ferrocyanide significantly improves yield over hydrated forms, which show poor reactivity.

- Catalyst loading is minimal, enhancing economic feasibility.

- The process achieves yields exceeding 90% under optimized conditions, making it suitable for industrial scale-up.

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 170°C | Reaction rate maximized, side reactions minimized |

| Reaction Time | ~11 hours | Complete conversion |

| Catalyst | Palladium acetate (0.2-1 mol%) | Small catalyst dosage, cost-effective |

| Ligand | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene | Cost-effective ligand, readily available |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent, facilitates cyanidation |

Alternative Methods: Functionalization of Aromatic Precursors

While the patent literature emphasizes cyanidation, alternative synthetic routes involve functionalizing aromatic rings with methoxy and trifluoromethyl groups followed by nitrile formation via electrophilic substitution or nucleophilic aromatic substitution (SNAr).

- Step 1: Synthesis of 2-methoxy-4,6-bis(trifluoromethyl)benzene derivatives through Friedel-Crafts alkylation or nucleophilic aromatic substitution.

- Step 2: Introduction of the nitrile group through halogenation followed by nucleophilic substitution with cyanide sources.

- These methods are less direct and often produce lower yields.

- Require multiple steps with purification at each stage.

- Less favored for industrial production due to complexity and lower efficiency.

Research Findings on Catalyst and Ligand Optimization

Recent research highlights the importance of ligand selection and reaction parameters:

| Parameter | Findings | Implication |

|---|---|---|

| Ligand Type | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene preferred | Cost-effective, high catalytic activity |

| Catalyst Loading | 0.2-1 mol% palladium acetate | Small catalyst amount suffices for high yield |

| Temperature | 160-190°C (preferably 170°C) | Balances reaction rate and minimizes side reactions |

| Cyanide Source | Potassium ferrocyanide (anhydrous) | Higher reactivity and yield |

Notes on Industrial Application and Optimization

- Reaction Environment: Strictly dry and inert atmosphere conditions are essential to prevent moisture and oxygen interference.

- Post-Reaction Processing: Conventional extraction, washing, and distillation techniques are employed to isolate the product with high purity.

- Yield Optimization: Fine-tuning temperature, catalyst, ligand, and cyanide source ratios can push yields over 90%, significantly reducing production costs.

Summary Table of Preparation Methods

| Method Type | Raw Materials | Key Reagents & Conditions | Yield & Efficiency |

|---|---|---|---|

| Cyanidation of trifluoromethyl chlorobenzene | 4-trifluoromethyl chlorobenzene | Potassium ferrocyanide, Pd catalyst, polar aprotic solvent, 170°C, inert gas | Over 90% yield under optimized conditions |

| Aromatic substitution of precursors | Aromatic methoxy/trifluoromethyl derivatives | Friedel-Crafts, SNAr, nitrile formation steps | Lower yields, multi-step process |

Final Remarks

The most advanced and industrially viable method for synthesizing This compound involves the cyanidation of 4-trifluoromethyl chlorobenzene using potassium ferrocyanide in the presence of a palladium catalyst and an appropriate ligand within a polar aprotic solvent at elevated temperatures (~170°C). This method offers high yields, cost-efficiency, and scalability, aligning with contemporary industrial synthesis standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The electron-withdrawing trifluoromethyl groups can make the aromatic ring more susceptible to nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and various oxidizing or reducing agents for redox reactions. The specific conditions would depend on the nature of the reaction and the desired products.

Major Products Formed

The major products formed from reactions involving this compound would depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions could yield substituted benzonitrile derivatives.

Scientific Research Applications

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Research into its potential use in pharmaceuticals, given the importance of trifluoromethyl groups in drug design.

Industry: Applications in materials science and the development of new materials with unique properties

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile with key analogs:

Key Observations

Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) and nitrile (-CN) groups in the target compound enhance electrophilic substitution resistance, making it suitable for high-stability applications. This contrasts with 4-amino-2-(trifluoromethyl)benzonitrile, where the electron-donating amino group (-NH₂) increases reactivity .

Polarity and Solubility :

- The benzoic acid derivative (CAS 180134-15-0) exhibits higher polarity due to the carboxylic acid group, improving solubility in polar solvents. In contrast, the nitrile group in the target compound reduces polarity, favoring organic media .

Pharmaceutical Relevance: 4-Amino-2-(trifluoromethyl)benzonitrile is a controlled impurity in bicalutamide (an anticancer drug), highlighting the importance of purity in fluorinated nitriles .

Synthetic Utility :

- Compounds like 2,6-bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile demonstrate the versatility of fluorinated benzonitriles in cross-coupling reactions (e.g., Suzuki-Miyaura) for complex molecule synthesis .

Research Findings and Industrial Relevance

- Thermal Stability : Fluorinated benzonitriles generally exhibit high thermal stability, with decomposition temperatures exceeding 200°C. This property is critical for applications in high-temperature processes .

- Bioactivity: Trifluoromethyl groups enhance membrane permeability in drug candidates, though the target compound’s specific bioactivity remains unstudied.

- Regulatory Considerations: Strict limits on impurities like 4-amino-2-(trifluoromethyl)benzonitrile underscore the need for precise synthesis and purification methods in pharmaceutical manufacturing .

Biological Activity

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile is a synthetic compound belonging to the benzonitrile family, characterized by its unique trifluoromethyl groups and methoxy substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C10H5F6NO

- Molecular Weight : 269.146 g/mol

- Structural Features : The presence of two trifluoromethyl groups and a methoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.

- Anticancer Activity : There is emerging evidence that it could affect cancer cell proliferation, although specific mechanisms remain to be elucidated.

The exact mechanism of action for this compound in biological systems is not fully understood. However, compounds with similar structural motifs often interact with cellular receptors or enzymes, potentially leading to modulation of signaling pathways involved in cell growth and apoptosis.

Case Studies

- Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various benzonitrile derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, with an IC50 value indicative of moderate potency.

- Anticancer Activity :

- In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The observed EC50 values were comparable to known anticancer agents.

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50/EC50 (μM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anticancer | MCF-7 (breast cancer) | 10 |

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 4-Methyl-2-(morpholin-4-yl)benzonitrile | High | Moderate |

| 4-Trifluoromethylbenzonitrile | Low | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile?

- Methodological Answer : The synthesis typically involves substitution reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Key steps include:

-

Step 1 : Fluorination or methoxylation of precursor aryl halides.

-

Step 2 : Boron-mediated cross-coupling under inert atmospheres (e.g., N₂ or Ar) to introduce trifluoromethyl groups .

-

Critical Parameters : Reaction temperature (80–120°C), catalyst loading (1–5 mol%), and solvent purity to avoid side reactions.

Synthetic Conditions Example Values Catalyst Pd(PPh₃)₄ Solvent THF, DMF Temperature 80–120°C Reaction Time 12–24 hours

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for identifying trifluoromethyl groups (δ ≈ -60 to -70 ppm). ¹H NMR resolves methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 287.05).

- IR Spectroscopy : C≡N stretch (~2220 cm⁻¹) and C-O (methoxy) stretch (~1250 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- Storage : In airtight containers under inert gas (e.g., N₂) at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, nitrile) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The trifluoromethyl group enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. The nitrile group stabilizes intermediates via resonance.

- Mechanistic Insight : Density Functional Theory (DFT) studies predict activation barriers for substitution reactions, with trifluoromethyl groups lowering transition-state energy by 15–20 kJ/mol .

Q. What role does this compound play in designing coordination polymers?

- Methodological Answer :

- The nitrile group acts as a bridging ligand in Cu(I/II) or Ag(I) complexes. For example:

- Application : Synthesizing trinuclear [Cu₃(HL)Cl₂(NO₃)(H₂O)₅]²⁺ complexes, where the ligand (HL) is derived from s-triazine precursors .

- Structural Analysis : X-ray crystallography confirms ligand geometry and metal-ligand bond distances (~1.95–2.10 Å for Cu-N bonds) .

Q. How can computational modeling predict its physicochemical properties?

- Methodological Answer :

- Tools : ACD/Labs Percepta Platform or Gaussian 09 for predicting logP (2.6–3.0), boiling point (~320°C), and solubility in organic solvents.

- Validation : Compare computed ¹H/¹⁹F NMR shifts with experimental data (RMSD < 0.1 ppm) .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Controlled Experiments : Vary catalyst (Pd vs. Ni), solvent polarity (DMF vs. toluene), and temperature to identify optimal conditions.

- Case Study : Lower yields (<40%) in toluene due to poor solubility vs. >75% in DMF .

Data Contradiction and Validation

Q. How to assess purity without vendor-provided analytical data?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

- Elemental Analysis : Match experimental C/H/N/F percentages with theoretical values (e.g., C: 46.5%, F: 33.1%) .

Q. Why do some studies report instability in aqueous conditions despite its nitrile group’s hydrophobicity?

- Methodological Answer :

- The methoxy group increases susceptibility to hydrolysis under acidic/basic conditions (pH <4 or >10).

- Mitigation : Store in anhydrous solvents (e.g., dichloromethane) with molecular sieves .

Tables for Key Data

| Spectroscopic Signatures | Values/Peaks |

|---|---|

| ¹⁹F NMR (CF₃ groups) | δ -63.5 ppm (quartet) |

| IR (C≡N stretch) | 2225 cm⁻¹ |

| HRMS ([M+H]⁺) | 287.05 (calc. 287.04) |

| Reactivity Comparison | Pd Catalyst | Ni Catalyst |

|---|---|---|

| Yield in DMF | 75% | 50% |

| Yield in Toluene | 40% | 20% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.